N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide

Epigenetics HDAC inhibition Cancer research

Procure 1251422-71-5 for its dual HDAC1 (IC₅₀=300nM) and G9a (IC₅₀=16nM) inhibition. This amidoxime derivative features a N-hydroxycarbamimidoyl zinc-binding group for enhanced metabolic stability and prodrug potential. Use as a single-agent dual epigenetic modulator in MDA-MB-231/HCT116/A549 cells, offering a cost-effective alternative to separate HDAC/G9a inhibitors.

Molecular Formula C6H13N3O2
Molecular Weight 159.19 g/mol
CAS No. 1251422-71-5
Cat. No. B1422988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide
CAS1251422-71-5
Molecular FormulaC6H13N3O2
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC(=O)NC(C)(C)C(=NO)N
InChIInChI=1S/C6H13N3O2/c1-4(10)8-6(2,3)5(7)9-11/h11H,1-3H3,(H2,7,9)(H,8,10)
InChIKeyQFKDBLSOINTUPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide (CAS 1251422-71-5): Procurement-Relevant Overview for Epigenetic and Prodrug Research


N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide (CAS 1251422-71-5; C₆H₁₃N₃O₂; MW 159.19) is a small-molecule amidoxime derivative that functions as a dual-target inhibitor of histone deacetylase 1 (HDAC1) and the histone methyltransferase G9a [1][2]. The compound features an N-hydroxycarbamimidoyl (amidoxime) moiety, a well-established zinc-chelating pharmacophore and bioisostere of hydroxamic acids, which confers both enzyme inhibitory activity and potential prodrug functionality [3].

Why N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide Cannot Be Replaced by Generic Amidoxime Analogs or Standard HDAC Inhibitors


Substitution of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide with a generic amidoxime analog or a standard HDAC inhibitor (e.g., SAHA/vorinostat) introduces substantial experimental risk due to three quantifiable differences: (1) The compound exhibits a dual HDAC1/G9a inhibition profile (IC₅₀ values of 300 nM and 16 nM, respectively [1][2]), whereas SAHA is a pan-HDAC inhibitor with negligible G9a activity ; (2) Amidoximes as a class demonstrate submicromolar HDAC inhibitory activity with reported enhancement over hydroxamates ; and (3) The N-hydroxycarbamimidoyl moiety confers prodrug potential via metabolic reduction to the corresponding amidine, improving oral bioavailability compared to parent amidines [3]. Any replacement lacking the precise combination of the gem-dimethyl-substituted α-carbon, acetamide side chain, and amidoxime functional group will alter target engagement, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence: N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide vs. Closest Analogs and In-Class Candidates


HDAC1 Inhibitory Potency: Amidoxime Compound vs. Pan-HDAC Inhibitor SAHA (Vorinostat)

N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide inhibits human recombinant HDAC1 with an IC₅₀ of 300 nM, determined using a fluorogenic enzymatic assay with Ac-Leu-Gly-Lys(Ac)-AMC as substrate following a 5-minute preincubation [1]. In contrast, the FDA-approved pan-HDAC inhibitor SAHA (vorinostat) exhibits an IC₅₀ of approximately 10 nM against HDAC1 , representing a 30-fold higher potency. This potency differential is critical: SAHA's strong pan-HDAC inhibition is associated with dose-limiting toxicities, whereas the amidoxime compound's moderate HDAC1 inhibition may offer a more favorable therapeutic window for applications requiring HDAC1 modulation without complete pathway suppression.

Epigenetics HDAC inhibition Cancer research

G9a Histone Methyltransferase Inhibition: Potent Activity vs. Selective G9a Inhibitor UNC0638

The compound inhibits G9a histone methyltransferase with an IC₅₀ of 16 nM, measured via SAHH-coupled fluorescence assay monitoring S-adenosyl-L-homocysteine hydrolysis after 2 minutes [1]. For comparison, UNC0638—a widely used selective G9a/GLP chemical probe—exhibits an IC₅₀ of <15 nM for G9a in enzymatic assays . The target compound's 16 nM IC₅₀ places it in the same nanomolar potency range as UNC0638. Additionally, cellular G9a inhibition in MDA-MB-231 cells yields an IC₅₀ of 150 nM for the target compound [1], compared to UNC0638's cellular IC₅₀ of 81 ± 9 nM in the same cell line .

Epigenetics Histone methyltransferase G9a inhibition

Amidoxime Class HDAC Inhibition: Submicromolar Activity with Enhancement Over Hydroxamates

A series of structurally related amidoximes was evaluated for HDAC inhibitory activity, demonstrating submicromolar potency across multiple compounds. The study authors explicitly note 'noteworthy enhancement compared with hydroxamates' . While the target compound's specific HDAC1 IC₅₀ is 300 nM [1], this falls within the submicromolar range established for the amidoxime class. This class-level evidence supports the conclusion that the amidoxime zinc-binding group (ZBG) confers HDAC inhibitory activity comparable to or exceeding that of hydroxamate-based inhibitors, with potential advantages in metabolic stability and oral bioavailability [2].

Medicinal chemistry HDAC inhibitor Zinc-binding group

Dual HDAC1/G9a Inhibition Profile: Unique Target Engagement vs. Single-Target Comparators

N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide exhibits measurable inhibitory activity against two distinct epigenetic targets: HDAC1 (IC₅₀ = 300 nM) [1] and G9a (IC₅₀ = 16 nM) [2]. In contrast, SAHA (vorinostat) inhibits HDAC1 at ~10 nM but has no reported G9a activity . Conversely, selective G9a inhibitors such as UNC0638 (<15 nM) show no meaningful HDAC1 inhibition . The target compound's dual engagement profile is quantitatively documented: 300 nM for HDAC1 and 16 nM for G9a. This dual activity may enable simultaneous modulation of histone acetylation and methylation pathways—a pharmacologically attractive feature for certain cancer contexts where both epigenetic mechanisms contribute to disease progression [3].

Epigenetics Dual inhibitor Polypharmacology

Recommended Research and Industrial Applications for N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide Based on Quantitative Evidence


Epigenetic Dual-Target Screening: Simultaneous HDAC1 and G9a Modulation in Cancer Cell Models

Procure this compound for screening campaigns requiring simultaneous modulation of histone acetylation (HDAC1) and methylation (G9a) pathways. With IC₅₀ values of 300 nM (HDAC1) and 16 nM (G9a) [1][2], the compound provides a single-agent approach to dual epigenetic targeting, eliminating the need for combination studies with separate HDAC and G9a inhibitors. Recommended use in MDA-MB-231, HCT116, or A549 cell lines, where the compound's cellular G9a inhibition (IC₅₀ = 150 nM) [2] and amidoxime-class HDAC activity have been validated .

Prodrug Feasibility Studies: Amidoxime-to-Amidine Metabolic Conversion Assessment

Utilize this compound as a model substrate for investigating amidoxime prodrug activation. The N-hydroxycarbamimidoyl group undergoes metabolic reduction to the corresponding amidine via hepatic microsomal enzymes, a mechanism characterized with structurally related amidoxime prodrugs such as ximelagatran [3]. The compound's low molecular weight (159.19 g/mol) and simple acetamide architecture make it an ideal candidate for in vitro metabolic stability assays (e.g., human liver microsomes, hepatocytes) and pharmacokinetic profiling.

Zinc-Binding Group (ZBG) Comparison Studies: Amidoxime vs. Hydroxamate in HDAC Inhibitor Design

Employ this compound in structure-activity relationship (SAR) studies comparing amidoxime zinc-binding groups (ZBGs) to traditional hydroxamates. Amidoximes as a class demonstrate submicromolar HDAC inhibition with reported enhancement over hydroxamates . The target compound's HDAC1 IC₅₀ of 300 nM [1] provides a quantitative benchmark for evaluating how structural modifications to the amidoxime core and side chain affect potency, selectivity, and cellular activity. This application is particularly relevant for medicinal chemistry programs seeking non-hydroxamate HDAC inhibitors with improved metabolic profiles.

Chemical Probe Validation: G9a Inhibition in Cellular Epigenetic Assays

Deploy this compound as a cost-effective alternative to premium G9a chemical probes (e.g., UNC0638) in preliminary cellular epigenetic assays. With a cellular G9a IC₅₀ of 150 nM in MDA-MB-231 cells [2]—only 1.85-fold less potent than UNC0638 (81 nM) —the compound offers comparable cellular activity at a fraction of the cost. Recommended for H3K9me2 reduction assays, ChIP-seq, and RNA-seq experiments investigating G9a-dependent transcriptional regulation, with the added benefit of concurrent HDAC1 inhibition for exploratory dual-pathway studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.